Glyceryl arachidonate

Overview

Description

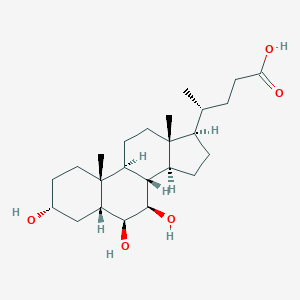

The glyceryl esters of arachidonic acid have been proposed as endogenous cannabinoid ligands. 2-AG is 10 to 100 times more potent than 1-AG in ligand binding affinity and agonist activity at the CB1 receptor, and is thus considered to be the natural ligand. However, 2-AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency. 1-AG is a weak CB1 receptor agonist and may have other pharmacologic properties.

Scientific Research Applications

Immunology : 2-Arachidonyl glycerol, a compound related to glyceryl arachidonate, can suppress interleukin-2 (IL-2) expression through activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), independent of cannabinoid receptors. This suggests a potential role in immune responses (Rockwell et al., 2006).

The Entourage Effect : The entourage effect describes how inactive endogenous fatty acid glycerol esters enhance the biological activity of 2-arachidonoyl-glycerol, which could represent a novel route for molecular regulation of endogenous cannabinoid activity (Ben-Shabat et al., 1998).

Pain Management : Intraplantar injections of 2-arachidonoyl glycerol show antinociceptive effects mediated by cannabinoid CB2 receptors, suggesting potential applications in treating peripheral pain (Guindon et al., 2007).

Arachidonic Acid Production : Optimal conditions for producing arachidonic acid from glycerol involve specific pH and temperature settings, with significant yields observed, indicating potential industrial applications (Mironov et al., 2018).

Skin Penetration : Both arachidonic acid and its glycerin ester, this compound, can penetrate human skin from topically applied products without significant irritation, suggesting applications in transdermal delivery systems (Eppler et al., 2007).

Microencapsulation : Double-walled this compound microcapsules exhibit improved resistance to artificial gastric juice, reducing adverse reactions after ingestion due to partial metamorphism (Gao, 2011).

Mechanism of Action

Target of Action

Glyceryl Arachidonate, a glyceryl monoester, primarily targets the skin and hair. It is used in the formulation of various cosmetic products such as creams, lotions, moisturizers, permanent waves, deodorants, bath soaps, eye makeup, and foundations .

Mode of Action

This compound acts as an emollient, softening and smoothing the skin . It also functions as an emulsifying agent, promoting the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension .

Biochemical Pathways

This compound is a derivative of Arachidonic Acid (AA), which plays a key role in physiological homeostasis, such as repair and growth of cells . AA can be metabolized by several enzymes to yield a vast array of vasoactive and immunomodulatory substances, termed “eicosanoids” . These include prostaglandins, leukotrienes, and thromboxanes .

Pharmacokinetics

It is known that glyceryl monoesters like this compound are primarily used topically in cosmetic products

Result of Action

The primary result of this compound’s action is the conditioning of skin and hair. It enhances the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment . It also forms a thin coating on the skin, hair, or nails .

Future Directions

Biochemical Analysis

Biochemical Properties

Glyceryl arachidonate interacts with various enzymes, proteins, and other biomolecules. It is primarily used in the formulation of creams and lotions, moisturizers, and other skincare products . It is also found in permanent waves, deodorants, bath soaps, eye makeup, and foundations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the appearance and feel of hair, increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It forms a thin coating on the skin, hair, or nails, acting as a film former . It also acts as a reducing agent, losing electrons during its reaction with oxidizing agents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. For instance, it has been observed that this compound is partially metabolized by ester hydrolysis in skin to arachidonic acid .

Metabolic Pathways

This compound is involved in various metabolic pathways. Arachidonic acid, from which this compound is derived, is metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes .

Properties

IUPAC Name |

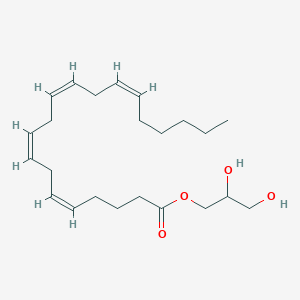

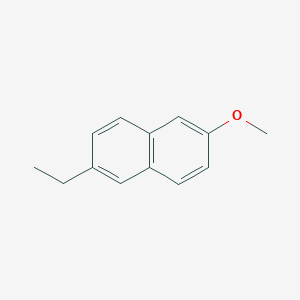

2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPCOKIYJYGMDN-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019093 | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35474-99-8 | |

| Record name | 1-Monoarachidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35474-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonic acid, monoester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035474998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 2,3-dihydroxypropyl ester, (all-Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-ARACHIDONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UXX4LRJ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)

![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)